molecular formula C34H50D14O4 B1164183 5-POHSA-d14

5-POHSA-d14

Cat. No.: B1164183
M. Wt: 551
InChI Key: HADGPAWFBKHJNM-GGXFLRFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-POHSA-d14 (5-Palmitoleoyl Hydroxy Stearic Acid-d14) is a deuterium-labeled isotopologue of the endogenous lipid 5-POHSA, a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) family. This compound contains 14 deuterium atoms at the 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, and 8 positions, making it a stable internal standard for quantitative analysis via gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) . Structurally, 5-POHSA consists of palmitoleic acid esterified at the 5th carbon of hydroxy stearic acid. Its deuterated form, this compound, has a molecular formula of C₃₄H₅₀D₁₄O₄ and a molecular weight of 551 g/mol .

The deuterated variant is critical for accurate quantification in biological matrices due to its isotopic stability and minimal interference with endogenous analytes.

Properties

Molecular Formula

C34H50D14O4

Molecular Weight

551

InChI

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h13,15,32H,3-12,14,16-31H2,1-2H3,(H,35,36)/b15-13-/i16D2,18D2,20D2,22D2,24D2,26D2,31D2

InChI Key

HADGPAWFBKHJNM-GGXFLRFQSA-N

SMILES

OC(CCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=CCCCCCC)=O)CCCCCCCCCCCCC)=O

Synonyms

(Z)-5-(hexadec-9-enoyloxy-2,2/',3,3/',4,4/',5,5/',6,6/',7,7/',8,8/'-d14)octadecanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar FAHFAs

5-POHSA vs. 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid)

  • Structural Differences :
    • 5-POHSA: Palmitoleic acid (C16:1) esterified at the 5th position of hydroxy stearic acid (C18:1).
    • 9-PAHSA: Palmitic acid (C16:0) esterified at the 9th position of hydroxy stearic acid.
  • Functional Implications :
    • 5-POHSA is associated with anti-inflammatory effects and insulin secretion enhancement, while 9-PAHSA primarily improves glucose tolerance and adipose tissue function .
    • Deuterated analogs (e.g., 9-PAHSA-d14) are used similarly as internal standards but differ in chromatographic retention times due to structural variations.

5-POHSA-d14 vs. Non-Deuterated FAHFAs

  • Analytical Utility: this compound’s deuterium atoms provide a +14 Da mass shift in MS, enabling clear differentiation from endogenous 5-POHSA (MW 537 g/mol) . Non-deuterated FAHFAs lack this isotopic distinction, complicating quantification in complex biological samples.
  • Stability :
    • Deuterated forms exhibit enhanced resistance to metabolic degradation, ensuring reliable quantification over extended experimental timelines .

Comparison with Functionally Similar Isotopic Standards

This compound vs. Deuterated Arachidonic Acid (AA-d8)

  • Applications: this compound: Specialized for FAHFA quantification in lipidomics studies. AA-d8: Used for eicosanoid analysis in inflammation research.
  • Structural Contrast :
    • AA-d8 is a polyunsaturated fatty acid with deuterium at eight positions, whereas this compound is a branched ester with a larger molecular weight .

This compound vs. 13C-Labeled Lipids

  • Isotopic Labeling :
    • 13C labels are less common in FAHFA studies due to higher synthesis costs compared to deuterium.
    • This compound’s deuterium labeling is cost-effective and sufficient for most MS-based workflows .

Research Findings and Data Tables

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Positions Primary Application
This compound C₃₄H₅₀D₁₄O₄ 551 2,3,4,5,6,7,8 Internal standard for FAHFAs
9-PAHSA C₃₄H₆₄O₄ 536 None Metabolic studies
AA-d8 C₂₀H₂₈D₈O₂ 328 5,6,8,9,11,12,14,15 Eicosanoid quantification

Analytical Challenges and Methodological Considerations

  • Sample Preparation: Extraction of FAHFAs requires non-polar solvents (e.g., methyl tert-butyl ether) to avoid hydrolysis of ester bonds . Incomplete extraction can lead to underestimation of concentrations, necessitating deuterated standards for recovery correction .
  • MS Detection :
    • High-resolution MS (HRMS) is preferred for differentiating FAHFAs from isobaric lipids.
    • This compound’s deuterium signature simplifies peak identification in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-POHSA-d14
Reactant of Route 2
5-POHSA-d14

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